Lipophilicity (XLogP3-AA) Comparison: Ethyl 3,4-Dichloro-5-fluorophenylacetate vs. Non-Fluorinated Ethyl 3,4-Dichlorophenylacetate
The incorporation of fluorine at the 5-position of the phenyl ring in ethyl 3,4-dichloro-5-fluorophenylacetate yields a computed XLogP3-AA of 3.4, compared to 3.3 for the non-fluorinated analog ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) [1]. This ΔXLogP of +0.1 reflects the subtle but directional increase in lipophilicity conferred by fluorine substitution, consistent with the well-documented effect of aryl fluorine on logP in congeneric series.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed) |
| Comparator Or Baseline | Ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP3-AA = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024 release) |
Why This Matters
Even modest lipophilicity differences can affect passive membrane permeability, protein binding, and off-target promiscuity in lead optimization; the 3,4-dichloro-5-fluoro pattern provides a distinct lipophilicity anchor point for SAR exploration.
- [1] PubChem. XLogP3-AA values: CID 121228348 (3.4) vs. CID 2737422 (3.3). National Center for Biotechnology Information, 2024. https://pubchem.ncbi.nlm.nih.gov/. View Source
